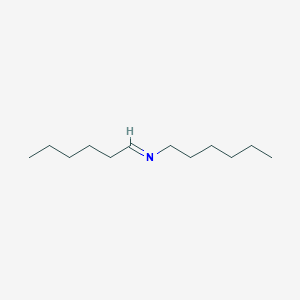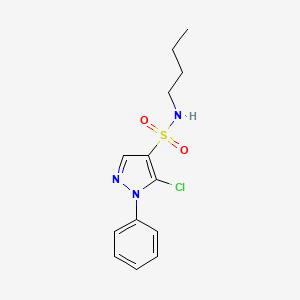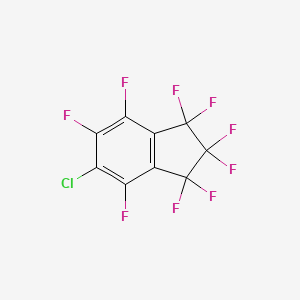![molecular formula C23H18FNO4 B14150479 (1R,2S,14R,16S)-3-(4-fluorobenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one CAS No. 1212477-20-7](/img/structure/B14150479.png)
(1R,2S,14R,16S)-3-(4-fluorobenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1R,2S,14R,16S)-3-(4-fluorobenzoyl)-17,19-dioxa-4-azapentacyclo[142102,1404,1305,10]nonadeca-5,7,9,11-tetraen-15-one” is a complex organic molecule characterized by its unique pentacyclic structure and the presence of a fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pentacyclic core and the introduction of the fluorobenzoyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the pentacyclic structure through cyclization reactions.
Functional Group Transformations: Introduction of the fluorobenzoyl group via Friedel-Crafts acylation or other suitable methods.
Purification: Use of chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, the compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,14R,16S)-3-(4-chlorobenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one
- (1R,2S,14R,16S)-3-(4-methylbenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one
Uniqueness
The presence of the fluorobenzoyl group in the compound distinguishes it from similar compounds, potentially imparting unique chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
1212477-20-7 |
|---|---|
Molecular Formula |
C23H18FNO4 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(1R,2S,14R,16S)-3-(4-fluorobenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one |
InChI |
InChI=1S/C23H18FNO4/c24-14-8-5-13(6-9-14)21(26)20-19-17-11-28-23(29-17)22(27)18(19)16-10-7-12-3-1-2-4-15(12)25(16)20/h1-10,16-20,23H,11H2/t16?,17-,18-,19-,20?,23-/m0/s1 |
InChI Key |
FFBISRRZTPMMHX-ZHXGFRARSA-N |
Isomeric SMILES |
C1[C@H]2[C@H]3[C@H](C4C=CC5=CC=CC=C5N4C3C(=O)C6=CC=C(C=C6)F)C(=O)[C@@H](O1)O2 |
Canonical SMILES |
C1C2C3C(C4C=CC5=CC=CC=C5N4C3C(=O)C6=CC=C(C=C6)F)C(=O)C(O1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



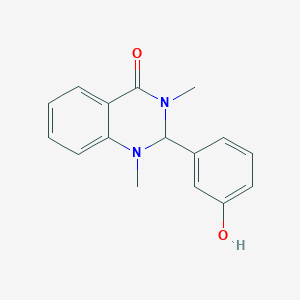
![5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14150419.png)

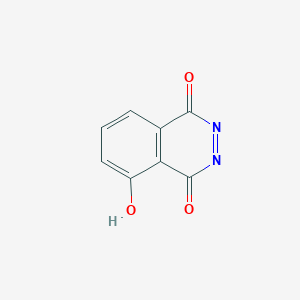
![[2-(2-Methoxyethoxy)ethoxy]ethene](/img/structure/B14150451.png)
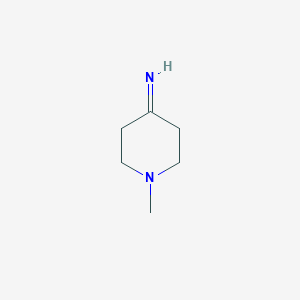
![4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B14150460.png)
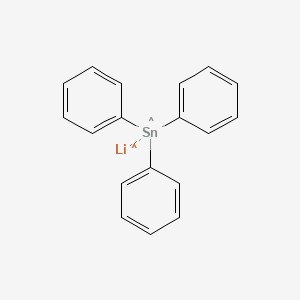
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14150473.png)
